
3-((((4-Bromothiophen-2-yl)methyl)amino)methyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((((4-Bromothiophen-2-yl)methyl)amino)methyl)benzonitrile is an organic compound with the molecular formula C13H11BrN2S. It is a derivative of benzonitrile, featuring a bromothiophene moiety and an aminomethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((((4-Bromothiophen-2-yl)methyl)amino)methyl)benzonitrile typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated to yield 4-bromothiophene.
Formation of Bromothiophen-2-ylmethylamine: The bromothiophene is then reacted with formaldehyde and ammonia to form 4-bromothiophen-2-ylmethylamine.
Coupling with Benzonitrile: Finally, the bromothiophen-2-ylmethylamine is coupled with benzonitrile under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Analyse Chemischer Reaktionen
Types of Reactions
3-((((4-Bromothiophen-2-yl)methyl)amino)methyl)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene ring and the aminomethyl group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
3-((((4-Bromothiophen-2-yl)methyl)amino)methyl)benzonitrile has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its use as a precursor for drug development.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-((((4-Bromothiophen-2-yl)methyl)amino)methyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromothiophene moiety can participate in π-π interactions, while the aminomethyl group can form hydrogen bonds with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromothiophen-2-ylmethylamine: A precursor in the synthesis of the target compound.
Benzonitrile: The parent compound, lacking the bromothiophene and aminomethyl groups.
Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.
Uniqueness
3-((((4-Bromothiophen-2-yl)methyl)amino)methyl)benzonitrile is unique due to the combination of its bromothiophene and aminomethyl groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C13H11BrN2S |
|---|---|
Molekulargewicht |
307.21 g/mol |
IUPAC-Name |
3-[[(4-bromothiophen-2-yl)methylamino]methyl]benzonitrile |
InChI |
InChI=1S/C13H11BrN2S/c14-12-5-13(17-9-12)8-16-7-11-3-1-2-10(4-11)6-15/h1-5,9,16H,7-8H2 |
InChI-Schlüssel |
CMYMJOWWUHNNNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C#N)CNCC2=CC(=CS2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(6-Nitro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-yl)acetamide](/img/structure/B14906509.png)
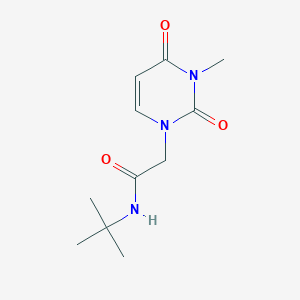
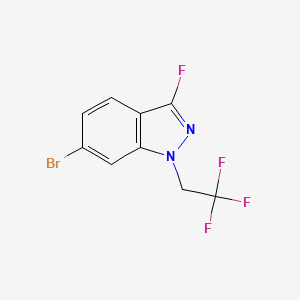
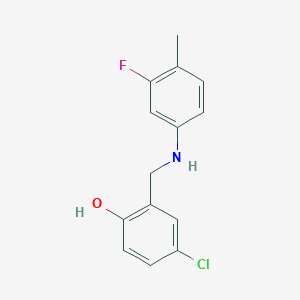
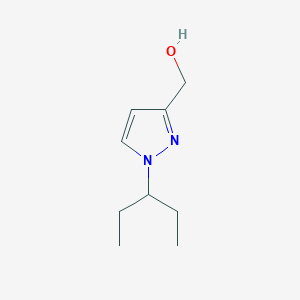
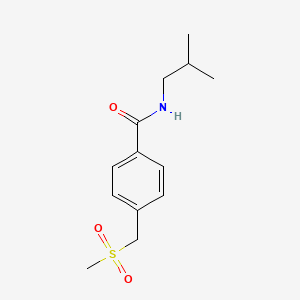
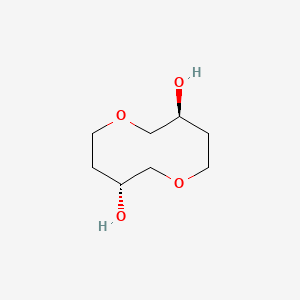
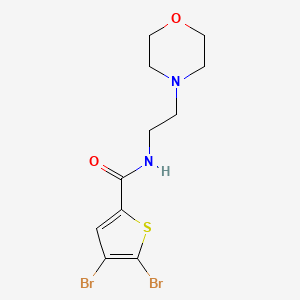
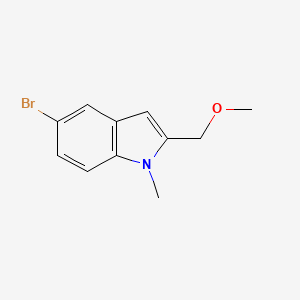
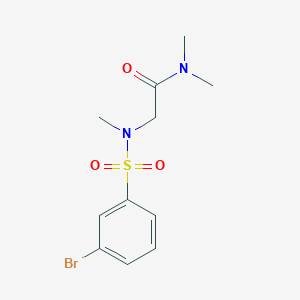

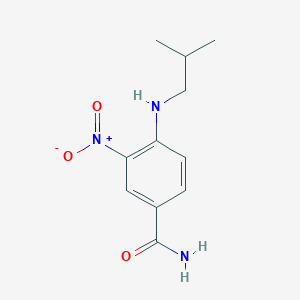
![3,6-Dichloro-N-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14906577.png)
